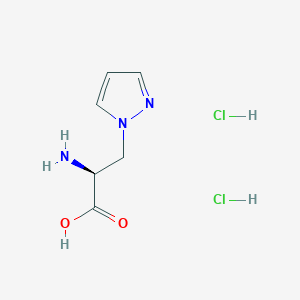

3-Pyrazol-1-yl-L-alanine 2HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

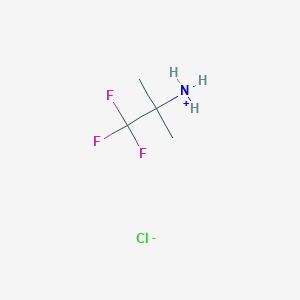

“3-Pyrazol-1-yl-L-alanine 2HCl” is a derivative of L-alanine, a non-proteinogenic L-alpha-amino acid . It is a tautomer of a 3-(pyrazol-1-yl)-L-alanine zwitterion .

Synthesis Analysis

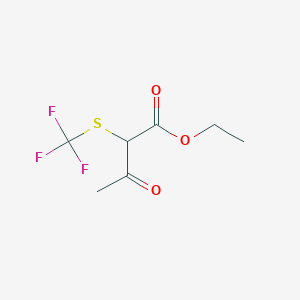

Scientific research has utilized 3-(Pyrazol-1-yl)-L-alanine in various capacities. It serves as an intermediate compound in synthesizing peptides and other amino acid derivatives . Furthermore, it acts as a reagent in organic synthesis and facilitates the examination of enzyme-catalyzed reactions .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H11Cl2N3O2 . The IUPAC name is (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride .

Chemical Reactions Analysis

The enzyme pyrazolylalanine synthase catalyzes the chemical reaction of L-serine and pyrazole to form 3-(pyrazol-1-yl)-L-alanine . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .

Physical and Chemical Properties Analysis

“this compound” appears as a white to slightly brown powder or crystals .

Mechanism of Action

Target of Action

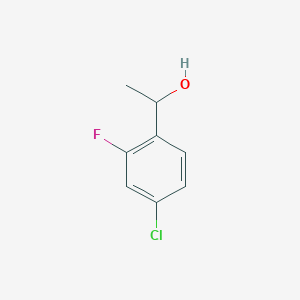

The primary target of 3-Pyrazol-1-yl-L-alanine 2HCl is believed to be the enzyme aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing a crucial role in protein degradation and turnover.

Mode of Action

This compound is thought to bind to the active site of the enzyme aminopeptidase . This binding inhibits the breakdown of peptides into amino acids, effectively acting as an inhibitor of the enzyme .

Biochemical Pathways

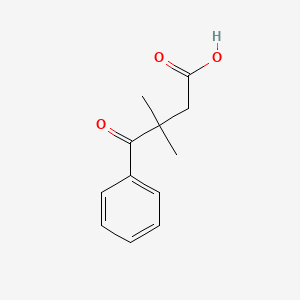

The compound is involved in the metabolism of amino acids and peptides . By inhibiting aminopeptidase, it affects the normal degradation and turnover of proteins. This can have downstream effects on various biochemical pathways that rely on these processes.

Result of Action

The inhibition of aminopeptidase by this compound can lead to an accumulation of peptides that would otherwise be broken down into amino acids . This can affect various cellular processes, including protein synthesis and degradation, signal transduction, and cell growth and differentiation.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The role of 3-Pyrazol-1-yl-L-alanine 2HCl in biochemical reactions is quite significant. It serves as an intermediate compound in synthesizing peptides and other amino acid derivatives . Furthermore, it acts as a reagent in organic synthesis and facilitates the examination of enzyme-catalyzed reactions . Although the precise mechanism of action for this compound remains unclear, it is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .

Molecular Mechanism

The molecular mechanism of this compound is not entirely clear. It is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .

Properties

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBAAIZBLIXEOU-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid](/img/structure/B7779322.png)